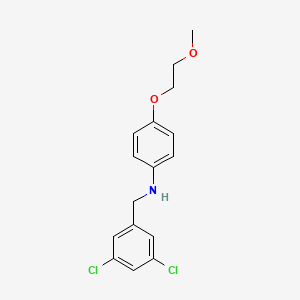
N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline
Vue d'ensemble
Description
N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline (DCMEA) is an aniline derivative that has been studied for its potential applications in various scientific research fields. DCMEA has been used for its ability to interact with other molecules, as well as its potential to serve as a platform for further modifications. DCMEA is a member of the aniline family, which is composed of compounds containing an amine group and a phenyl group. DCMEA has been studied for its potential applications in various scientific research fields, such as drug design, material sciences, and nanotechnology.
Applications De Recherche Scientifique
Liquid Crystalline Properties
Research on derivatives of N-(benzylidene)aniline, closely related to N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline, shows applications in the study of liquid crystals. Specifically, derivatives bearing various substituents have been synthesized to explore their liquid crystalline properties, including phase behaviors and molecular orientations. These studies contribute to understanding the fundamental aspects of mesogens and their potential applications in liquid crystal displays and other technologies (Miyajima et al., 1995).
Dendrimer Synthesis
Another application area is in the synthesis of dendrimers. The use of aniline derivatives in creating novel dendritic structures has been explored, highlighting their potential in self-assembly and the formation of nano-aggregates. Such materials are of interest for their unique physical properties and applications in nanotechnology and material science (Morar et al., 2018).
Antioxidant Activities
Research has also been conducted on substituted N-(methoxysalicylidene) anilines, including studies on their antioxidant activities. This research area is crucial for developing new antioxidants that can mitigate oxidative stress, with implications for health, pharmaceuticals, and materials preservation (Demehin, A. I., 2021).
Electrochromic Materials
The synthesis and characterization of materials incorporating aniline units for electrochromic applications represent another significant area of research. Such studies focus on developing materials that exhibit reversible color changes under electric field application, useful in smart windows, displays, and low-energy consumption devices (Li et al., 2017).
Antimicrobial Activity
Additionally, novel quinazolinone derivatives synthesized from aniline derivatives have been tested for antimicrobial activity. This line of research is vital for discovering new antibiotics and antimicrobial agents to combat resistant strains of bacteria and fungi (Habib et al., 2013).
Propriétés
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-4-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c1-20-6-7-21-16-4-2-15(3-5-16)19-11-12-8-13(17)10-14(18)9-12/h2-5,8-10,19H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBCVGJQYGKLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



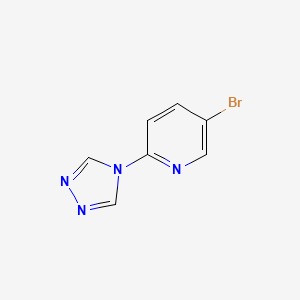
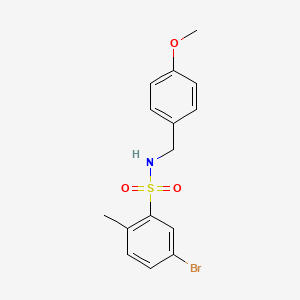
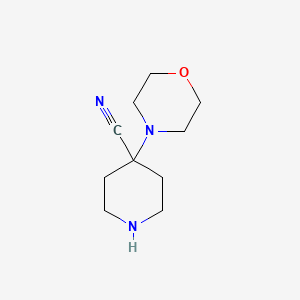

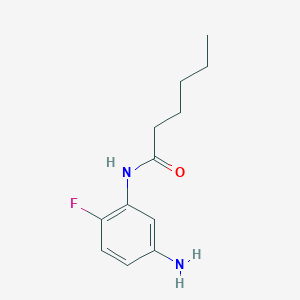
![4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B1437513.png)
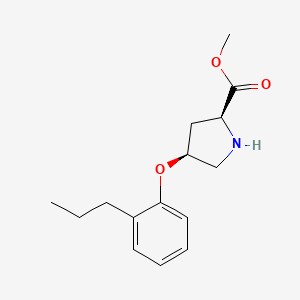
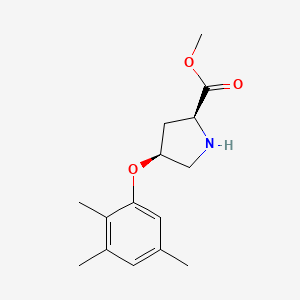
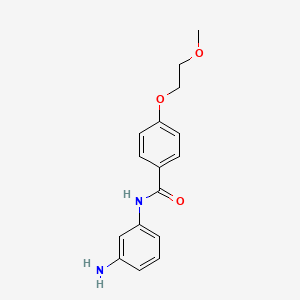
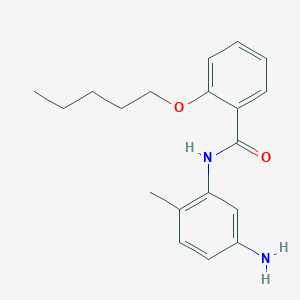
![3-{[3-(Ethylamino)propyl]amino}-1-propanol](/img/structure/B1437520.png)
![[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437521.png)
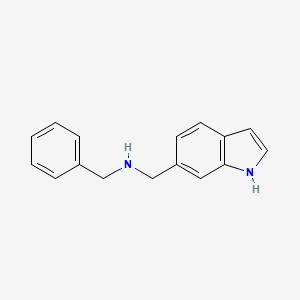
![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)